2-hydroxy-3-(2-methoxyphenyl)benzaldehyde
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Overview
Description
2-Hydroxy-3-(2-methoxyphenyl)benzaldehyde is an organic compound with the molecular formula C14H12O3 It is a derivative of benzaldehyde, featuring both hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-(2-methoxyphenyl)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-methoxybenzaldehyde with salicylaldehyde under basic conditions. The reaction typically proceeds as follows:
Step 1: Dissolve 2-methoxybenzaldehyde and salicylaldehyde in an appropriate solvent, such as ethanol.
Step 2: Add a base, such as sodium hydroxide, to the reaction mixture.
Step 3: Stir the mixture at room temperature for several hours.
Step 4: Acidify the reaction mixture with hydrochloric acid to precipitate the product.
Step 5: Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(2-methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 2-Hydroxy-3-(2-methoxyphenyl)benzoic acid.
Reduction: 2-Hydroxy-3-(2-methoxyphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-3-(2-methoxyphenyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(2-methoxyphenyl)benzaldehyde involves its interaction with various molecular targets. For example, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues, stabilizing the enzyme-inhibitor complex and preventing substrate binding.
Comparison with Similar Compounds
- 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)
- 2-Hydroxy-4-methoxybenzaldehyde
- 3-Hydroxy-4-methoxybenzaldehyde
Comparison: 2-Hydroxy-3-(2-methoxyphenyl)benzaldehyde is unique due to the presence of both hydroxyl and methoxy groups on the benzaldehyde ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-hydroxy-3-(2-methoxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-8-3-2-6-11(13)12-7-4-5-10(9-15)14(12)16/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQQJTMOLNDCGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616091 |
Source
|
Record name | 2-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132939-08-3 |
Source
|
Record name | 2-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70616091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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